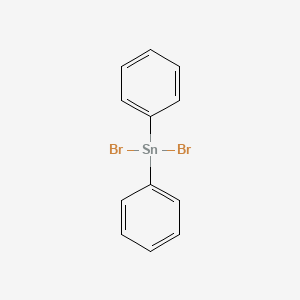

Stannane, dibromodiphenyl-

Description

Significance of Organotin(IV) Halides in Main Group Element Chemistry

Organotin(IV) halides, with the general formula RnSnX4-n (where R is an organic group and X is a halogen), are of fundamental importance in main group element chemistry. The tin atom in these compounds is typically tetracoordinate with a tetrahedral geometry, although it can expand its coordination number to five or six by forming adducts with Lewis bases. northwestern.edu This ability to form hypervalent compounds is a key feature of heavier main group elements. northwestern.edu

The significance of organotin(IV) halides stems from several key aspects:

Synthetic Precursors: They are versatile starting materials for the synthesis of a wide range of other organotin compounds. The tin-halogen bond is readily cleaved by nucleophiles, allowing for the introduction of various functional groups. lookchem.com

Lewis Acidity: The presence of electronegative halogen atoms renders the tin center electrophilic, making organotin(IV) halides effective Lewis acids. This property is exploited in their use as catalysts in various organic reactions. lookchem.com

Industrial Applications: Historically, organotin compounds have found widespread use as stabilizers for polyvinyl chloride (PVC), preventing its degradation. rsc.org They have also been employed as biocides, fungicides, and in the formation of tin oxide layers on glass. rsc.orghuji.ac.il

Historical Trajectory of Stannane (B1208499), Dibromodiphenyl- Investigations

The journey of organotin chemistry began in 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. northwestern.edursc.org The field saw significant expansion in the early 20th century, particularly with the advent of Grignard reagents, which provided a powerful tool for forming tin-carbon bonds. northwestern.edu

The investigation of Stannane, dibromodiphenyl- (also known as diphenyltin (B89523) dibromide) is situated within this historical development. Its synthesis would have traditionally been approached through several established methods:

Redistribution Reactions: The comproportionation of tetraphenyltin (B1683108) (Ph4Sn) with tin(IV) bromide (SnBr4) at elevated temperatures would yield the desired diphenyltin dibromide.

Direct Synthesis: The reaction of bromobenzene (B47551) with metallic tin, often with catalytic activation, could also be a route to its formation. mdpi.com

Grignard Reagents: The reaction of a phenyl-Grignard reagent (e.g., phenylmagnesium bromide) with tin(IV) bromide in a stoichiometric ratio would provide a controlled synthesis of diphenyltin dibromide.

Early investigations would have focused on the fundamental characterization of the compound, determining its physical properties and exploring its basic reactivity.

Current Research Landscape and Unaddressed Challenges in Stannane, Dibromodiphenyl- Chemistry

In the contemporary research landscape, the focus has shifted towards harnessing the specific properties of diorganotin dihalides like diphenyltin dibromide for advanced applications. Current research often involves its use as a precursor for more complex supramolecular structures, catalysts, and materials with specific electronic or optical properties. For instance, diorganotin(IV) compounds are investigated for their potential as antitumor agents, with their biological activity being influenced by the nature of the organic and halide substituents. rsc.org

Despite the maturity of the field, several challenges remain:

Toxicity and Environmental Concerns: A significant challenge associated with many organotin compounds is their toxicity. huji.ac.il This has led to stringent regulations on their use and a drive to develop more environmentally benign alternatives. Research into the precise mechanisms of toxicity and the development of less harmful organotin compounds is an ongoing effort.

Green Synthesis: Developing more sustainable and atom-economical synthetic routes to diphenyltin dibromide and other organotin compounds is a key goal. This includes the use of less hazardous solvents and reagents, and improving catalytic efficiency.

Structural Elucidation: While the general structure is known, detailed structural information, such as precise bond lengths and angles from single-crystal X-ray diffraction, is crucial for understanding its reactivity and designing new applications. The study of its interaction with various Lewis bases to form adducts with different coordination geometries remains an active area of research.

Detailed Research Findings

The chemical and physical properties of Stannane, dibromodiphenyl- have been characterized through various analytical techniques.

Physicochemical Properties of Stannane, dibromodiphenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Br₂Sn |

| Molecular Weight | 432.72 g/mol |

| Melting Point | 38 °C |

| Boiling Point | 358.3 °C at 760 mmHg |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of organotin compounds.

| Spectroscopic Technique | Expected Observations for Stannane, dibromodiphenyl- |

| ¹¹⁹Sn NMR Spectroscopy | The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a four-coordinate diorganotin dihalide like diphenyltin dibromide, the chemical shift is expected to be in a characteristic range, distinct from that of tri- or tetraorganotin compounds. northwestern.eduhuji.ac.il |

| Mössbauer Spectroscopy | ¹¹⁹Sn Mössbauer spectroscopy provides information about the oxidation state and the symmetry of the electric field around the tin nucleus. The quadrupole splitting value (ΔE_Q) is particularly informative about the geometry of the coordination sphere. |

| Vibrational Spectroscopy (IR & Raman) | The infrared and Raman spectra would show characteristic bands for the Sn-C and Sn-Br stretching and bending vibrations. The positions of these bands can provide insights into the molecular structure and bonding. mdpi.comsu.se |

Synthetic Methodologies for Stannane, Dibromodiphenyl-

The synthesis of Stannane, dibromodiphenyl-, a key organotin compound, can be achieved through various chemical strategies. These methodologies are broadly categorized into direct synthesis routes, involving the direct reaction of metallic tin or its inorganic salts, and indirect pathways that utilize pre-formed organotin precursors. Additionally, the development of sustainable and environmentally benign synthetic approaches is an area of growing importance.

Properties

CAS No. |

4713-59-1 |

|---|---|

Molecular Formula |

C12H10Br2Sn |

Molecular Weight |

432.72 g/mol |

IUPAC Name |

dibromo(diphenyl)stannane |

InChI |

InChI=1S/2C6H5.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

ALOQGPVOAWHHLG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Br)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Stannane, Dibromodiphenyl

Electrophilic Characteristics of the Tin Center

The tin atom in dibromodiphenylstannane possesses significant electrophilic character. This is due to the polarization of the tin-bromine (B14679306) bonds, which arises from the difference in electronegativity between tin and the halogen. This electrophilicity is the driving force behind many of its characteristic reactions.

Nucleophilic Substitution Reactivity at the Tin Atom

The electron-deficient tin center in dibromodiphenylstannane is susceptible to attack by nucleophiles. wikipedia.orgsavemyexams.comlibretexts.org This leads to nucleophilic substitution reactions, where one or both of the bromide ions are displaced by the incoming nucleophilic species. wikipedia.orgbyjus.com The general form of this reaction can be represented as:

Ph₂SnBr₂ + 2 Nu⁻ → Ph₂Sn(Nu)₂ + 2 Br⁻

Where "Nu" represents a nucleophile. The ease of this substitution is dependent on several factors, including the strength of the incoming nucleophile and the reaction conditions. byjus.com Weaker bases are generally better leaving groups, facilitating the substitution process. byjus.com

A variety of nucleophiles can participate in these reactions, including alkoxides, thiolates, and carbanions. This reactivity allows for the synthesis of a diverse array of diphenyltin (B89523) derivatives with tailored properties.

Ligand Exchange Dynamics Involving Dibromodiphenylstannane

Ligand exchange reactions are a fundamental aspect of the chemistry of dibromodiphenylstannane. youtube.comlibretexts.orgchemguide.co.uk These reactions involve the replacement of the bromide ligands with other groups, and are often reversible. libretexts.orgchemguide.co.uk The equilibrium position of these reactions can be influenced by factors such as the relative concentrations of the ligands and their binding affinities to the tin center. chemguide.co.uk

For instance, the addition of a strong Lewis base can lead to the formation of adducts where the coordination number of the tin atom is expanded. The dynamics of these exchange processes can be studied using various spectroscopic techniques, providing valuable insights into the coordination chemistry of tin.

Oxidative Addition and Reductive Elimination Processes of Tin-Bromine Bonds

While less common for main group elements compared to transition metals, oxidative addition and reductive elimination are important concepts in understanding the reactivity of organotin compounds. wikipedia.orglibretexts.org Oxidative addition involves an increase in both the oxidation state and coordination number of the tin center. wikipedia.org In the context of dibromodiphenylstannane, this could hypothetically involve the insertion of a species into the Sn-Br bond.

Conversely, reductive elimination is the reverse process, leading to a decrease in the oxidation state and coordination number. wikipedia.orglibretexts.org These processes are often key steps in catalytic cycles involving organometallic compounds. wikipedia.org While detailed studies on dibromodiphenylstannane specifically undergoing these processes are not abundant, the principles are applicable to understanding its potential reactivity under certain conditions. For example, recent research has explored the reversible activation of E-H bonds (where E can be various elements) at tin(I) centers through oxidative addition and reductive elimination, highlighting the potential for such reactivity in tin chemistry. nih.gov

Generation and Reactivity of Organostannyl Radical and Anionic Species

Under specific conditions, dibromodiphenylstannane can be a precursor to organostannyl radicals (Ph₂Sn•) and anionic species (Ph₂Sn²⁻ or [Ph₂SnBr]⁻). The generation of aryl radicals from aryl bromides can be achieved through methods like photoredox catalysis. nih.gov These reactive intermediates are highly valuable in organic synthesis.

Organostannyl radicals can participate in a variety of transformations, including hydrogen atom abstraction and addition to unsaturated bonds. The generation of these radicals often requires the use of radical initiators or photolytic methods.

The formation of stannyl (B1234572) anions typically involves the reduction of the dihalide with a strong reducing agent, such as an alkali metal. These anionic species are potent nucleophiles and can be used to form new carbon-tin or metal-tin bonds.

Interactions of Stannane (B1208499), Dibromodiphenyl- with Other Main Group and Transition Metal Reagents

Dibromodiphenylstannane can interact with a wide range of main group and transition metal reagents, leading to the formation of new and often complex structures.

With main group organometallic reagents, such as Grignard reagents or organolithium compounds, it readily undergoes nucleophilic substitution to form new carbon-tin bonds. This is a standard method for the synthesis of tetraorganotins.

Its interactions with transition metal complexes can be more varied. diva-portal.org It can act as a ligand, coordinating to a transition metal center through one of its phenyl groups or, more commonly, through the formation of a tin-metal bond after substitution of the bromide ligands. These interactions are of interest in the development of new catalysts and materials with unique electronic and structural properties. nih.govresearchgate.net For example, the combination of main group elements with transition metals can lead to synergistic effects in catalysis. nih.gov

Coordination Chemistry of Stannane, Dibromodiphenyl

Ligand Binding Affinity and Complex Formation

Stannane (B1208499), dibromodiphenyl-, a Lewis acidic compound, readily forms adducts with a variety of Lewis bases. The formation and stability of these complexes are governed by the nature of the donor atom within the ligand.

Monodentate Ligands: N-, O-, S-, and P-Donor Coordination Modes

The interaction of dibromodiphenyltin with monodentate ligands showcases a range of coordination behaviors. Nitrogen-donor ligands, such as amines and pyridines, form stable adducts. mdpi.com The coordination chemistry of metal complexes with N-bases can be highly variable, depending on the chemical and stereochemical nature of the central atom and the ligand's properties. mdpi.com

Oxygen-donor ligands, including ethers, ketones, and alcohols, also coordinate to the tin center. The strength of this interaction is often influenced by the steric bulk and electronic properties of the ligand.

Sulfur-donor ligands, such as thiols and thioethers, exhibit a strong affinity for the tin atom, leading to the formation of robust complexes. researchgate.net Similarly, phosphorus-donor ligands, like phosphines, readily coordinate to tin, with the resulting complex's stability being tunable by altering the substituents on the phosphorus atom. researchgate.netnih.gov The affinity for these soft donor atoms aligns with the classification of the tin(IV) center as a soft Lewis acid.

Multidentate Ligands: Chelation and Bridging Architectures

Multidentate ligands, which possess multiple donor atoms, can engage with dibromodiphenyltin in more complex ways. cardiff.ac.ukresearchgate.net These ligands can form chelates, where two or more donor atoms from the same ligand bind to a single tin center, creating a ring-like structure. This chelate effect often results in enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. youtube.com

Furthermore, multidentate ligands can act as bridges between two or more tin centers, leading to the formation of polynuclear structures. youtube.com This bridging can occur through various coordination modes, contributing to the vast structural diversity observed in the coordination chemistry of this compound.

Structural Diversity of Stannane, Dibromodiphenyl- Adducts

The ability of dibromodiphenyltin to coordinate with a wide array of ligands gives rise to a rich variety of structural motifs, from simple mononuclear adducts to complex polynuclear and supramolecular assemblies.

Formation of Dinuclear and Polynuclear Stannane Complexes

The interaction of dibromodiphenyltin with bridging ligands or under specific reaction conditions can lead to the formation of dinuclear and polynuclear complexes. nih.govrsc.orgresearchgate.net In these structures, two or more tin centers are linked together, either directly through tin-tin bonds or, more commonly, through bridging ligands. nih.govrsc.orgnih.gov The nature of the bridging ligand plays a crucial role in determining the geometry and properties of the resulting polynuclear assembly.

Supramolecular Assembly Driven by Non-Covalent Interactions

Beyond the formation of discrete polynuclear complexes, dibromodiphenyltin adducts can engage in supramolecular assembly. These larger structures are held together by weaker, non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The phenyl groups on the tin atom can participate in π-stacking interactions, further directing the self-assembly process and leading to the formation of extended one-, two-, or three-dimensional networks.

Influence of Ligand Environment on Tin Stereochemistry and Electronic Configuration

The coordination environment around the tin atom significantly impacts its stereochemistry and electronic properties.

The ground state electron configuration of tin is [Kr] 4d¹⁰ 5s² 5p². youtube.comyoutube.comyoutube.com In its +4 oxidation state, as found in dibromodiphenylstannane, the tin atom formally has a [Kr] 4d¹⁰ electronic configuration. youtube.comlibretexts.org The coordination of ligands to the tin center in dibromodiphenyltin leads to changes in the coordination number and geometry around the tin atom. In the parent molecule, the tin atom is four-coordinate with a tetrahedral geometry. Upon adduct formation, the coordination number typically increases to five or six.

Five-coordinate adducts generally adopt a trigonal bipyramidal geometry, while six-coordinate complexes exhibit an octahedral geometry. youtube.comopenstax.orgyoutube.com The specific geometry adopted is influenced by the steric and electronic properties of the coordinated ligands. The arrangement of the phenyl and bromo substituents, along with the incoming ligands, can lead to various isomers.

The electronic configuration of the tin atom is also modulated by the coordinating ligands. The Lewis acid-base interaction involves the donation of electron density from the ligand's donor atom to the tin center. This charge transfer affects the electron density at the tin nucleus and can be observed through techniques such as Mössbauer spectroscopy. The nature of the ligands, particularly their electronegativity and polarizability, influences the magnitude of this effect.

Interactive Data Table: Coordination Complexes of Stannane, dibromodiphenyl-

| Ligand Type | Donor Atom(s) | Coordination Mode | Resulting Structure |

| Monodentate | N, O, S, P | Terminal | Mononuclear Adduct |

| Bidentate | N,N; N,O; O,O; S,S | Chelation | Mononuclear Chelate |

| Multidentate | Various | Bridging | Dinuclear/Polynuclear |

Advanced Spectroscopic Characterization of Stannane, Dibromodiphenyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organotin compounds, providing detailed information about the local chemical environment of magnetically active nuclei. msu.edu For Stannane (B1208499), dibromodiphenyl-, analysis of tin, proton, and carbon nuclei is essential for a complete structural picture.

The tin atom possesses three naturally occurring spin-½ nuclei suitable for NMR spectroscopy: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance (8.59%) and sensitivity. huji.ac.ilnorthwestern.edu The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents attached to the tin atom, covering a vast range of over 5000 ppm. northwestern.edu

For Stannane, dibromodiphenyl- (Ph₂SnBr₂), the ¹¹⁹Sn NMR chemical shift is observed in the upfield region relative to the standard tetramethyltin (B1198279) (SnMe₄). The reported chemical shift (δ) for Ph₂SnBr₂ in CDCl₃ is approximately -63 ppm.

This upfield shift is characteristic of tetraorganotin compounds where the tin atom is bonded to electronegative halogens. The increasing shielding of the tin nucleus follows the order I < Br < Cl for diorganotin dihalides. This trend reflects the increasing inductive electron withdrawal by the more electronegative halogen, which paradoxically leads to increased shielding at the tin nucleus, a phenomenon known as the "normal halogen dependence." The coordination number of the tin atom also significantly influences the chemical shift; higher coordination numbers, such as in complexes, typically result in a large upfield shift.

Table 1: ¹¹⁹Sn NMR Data for Stannane, dibromodiphenyl-

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the presence and nature of the phenyl groups attached to the tin atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Stannane, dibromodiphenyl- displays complex multiplets in the aromatic region, typically between 7.4 and 7.8 ppm. rsc.org These signals correspond to the ortho-, meta-, and para-protons of the two phenyl rings. The protons closer to the tin atom (ortho-protons) are generally the most deshielded. Due to the electronegativity of the bromine atoms and the tin center, all phenyl protons are shifted downfield compared to benzene (B151609) (δ 7.26 ppm). compoundchem.com Long-range coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the phenyl protons (J(Sn-H)) can sometimes be observed as satellite peaks, providing further structural confirmation. rsc.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, four distinct signals are typically observed for the phenyl carbons, consistent with a disubstituted phenyl group where the two rings are chemically equivalent. ksu.edu.samnstate.edu The signal for the ipso-carbon (the carbon directly bonded to tin) is usually found around 137 ppm. The ortho-, meta-, and para-carbon signals appear in the range of 129 to 135 ppm. libretexts.org The chemical shifts are influenced by the electronic effects of the -SnBr₂ group. Coupling between the tin and carbon nuclei (J(Sn-C)) is a key diagnostic feature, with the one-bond coupling (¹J(Sn-C)) being particularly informative about the s-character of the tin-carbon bond. huji.ac.il

Table 2: Typical ¹H and ¹³C NMR Data for the Phenyl Group in Stannane, dibromodiphenyl-

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Multiplet | 7.4 - 7.8 | Aromatic Protons (ortho, meta, para) |

| ¹³C | Singlet | ~137 | Ipso-Carbon (C-Sn) |

| ¹³C | Singlet | ~135 | Ortho-Carbons |

| ¹³C | Singlet | ~131 | Para-Carbon |

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrational modes of a molecule. vscht.czmdpi.com These methods are particularly useful for characterizing the tin-halogen and tin-carbon bonds in organotin compounds.

The IR and Raman spectra of Stannane, dibromodiphenyl- are complex but contain several characteristic bands that confirm its structure. The phenyl groups give rise to several well-defined vibrations:

Aromatic C-H stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region. libretexts.org

Aromatic C=C ring stretching: Multiple bands of variable intensity are observed in the 1400-1600 cm⁻¹ range. For phenyltin compounds, characteristic bands appear around 1575 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹.

Aromatic C-H in-plane and out-of-plane bending: These vibrations produce a series of bands in the fingerprint region (below 1300 cm⁻¹). msu.edu

The most diagnostic vibrations for Stannane, dibromodiphenyl- are those involving the tin atom, which occur in the far-infrared region of the spectrum.

Tin-Carbon (Sn-C) Stretching: The stretching vibrations of the tin-phenyl bond typically appear in the 200-300 cm⁻¹ range. For Stannane, dibromodiphenyl-, two Sn-C stretching modes are expected: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is usually observed at a higher frequency than the symmetric one. These bands are often strong in the Raman spectrum. researchgate.net

Tin-Bromine (B14679306) (Sn-Br) Stretching: The Sn-Br stretching frequencies are found at lower wavenumbers due to the heavier mass of the bromine atom. In compounds with a C₂SnBr₂ skeleton, both an asymmetric (νas) and a symmetric (νs) Sn-Br stretching mode are expected. These are typically observed in the Raman spectrum below 200 cm⁻¹.

The precise frequencies of these modes are sensitive to the geometry of the molecule and its phase (solid or solution).

Table 3: Characteristic Vibrational Frequencies for Stannane, dibromodiphenyl-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3070 | IR, Raman |

| Aromatic C=C stretch | 1430 - 1575 | IR, Raman |

| Asymmetric Sn-C stretch | ~270 | Raman |

| Symmetric Sn-C stretch | ~230 | Raman |

| Asymmetric Sn-Br stretch | ~150 | Raman |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the confirmation of the elemental composition. nih.gov The fragmentation pattern offers valuable clues about the molecular structure and bond strengths. wikipedia.org

For Stannane, dibromodiphenyl-, the mass spectrum is characterized by a complex isotopic pattern for any tin- and bromine-containing ion, due to the multiple natural isotopes of both elements (¹¹²Sn, ¹¹⁴Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn and ⁷⁹Br, ⁸¹Br).

The electron ionization (EI) mass spectrum of Stannane, dibromodiphenyl- does not always show a prominent molecular ion peak [Ph₂SnBr₂]⁺ due to its instability. The fragmentation is typically initiated by the cleavage of the weakest bonds, which are the tin-bromine bonds, followed by the loss of the phenyl groups. libretexts.org

Common Fragmentation Pathways:

Loss of a Bromine Atom: The initial fragmentation often involves the loss of a bromine radical to form the [Ph₂SnBr]⁺ ion. This is frequently the most abundant or base peak in the spectrum.

Loss of Both Bromine Atoms: Subsequent loss of the second bromine atom can lead to the [Ph₂Sn]⁺˙ radical cation.

Loss of a Phenyl Group: Cleavage of the tin-carbon bond can occur from various intermediates. For example, the [Ph₂SnBr]⁺ ion can lose a phenyl radical to form [PhSnBr]⁺.

Rearrangements: Rearrangement reactions can also occur, sometimes leading to ions like [SnBr]⁺.

Table 4: Major Ions in the Mass Spectrum of Stannane, dibromodiphenyl-

| Ion Formula | Description |

|---|---|

| [C₁₂H₁₀SnBr₂]⁺˙ | Molecular Ion |

| [C₁₂H₁₀SnBr]⁺ | Loss of one Br atom |

| [C₆H₅SnBr]⁺ | Loss of one Br and one Phenyl group |

| [C₁₂H₁₀Sn]⁺˙ | Loss of two Br atoms |

| [SnBr]⁺ | Tin monobromide ion |

¹¹⁹Sn Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of the tin nucleus. thermofisher.commalvernpanalytical.com It measures the resonant absorption of gamma rays by ¹¹⁹Sn nuclei, providing information on the s-electron density at the nucleus and the electric field gradient, which are reflected in the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters, respectively. thermofisher.commalvernpanalytical.com

The isomer shift (δ) in ¹¹⁹Sn Mössbauer spectroscopy is directly proportional to the s-electron density at the tin nucleus. malvernpanalytical.com Changes in the chemical environment, such as the nature of the substituents and the coordination number of the tin atom, influence the shielding of s-electrons and thus the isomer shift. For organotin(IV) compounds, isomer shifts typically fall within a specific range, which helps in confirming the +4 oxidation state of tin.

Quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus in its excited state (I=3/2) and a non-uniform electric field gradient at the nucleus. malvernpanalytical.com A non-zero quadrupole splitting indicates an asymmetric distribution of electron density around the tin atom, which is common in organotin compounds with different substituents. The magnitude of the quadrupole splitting provides valuable information about the geometry of the coordination sphere.

The following table presents typical Mössbauer parameters for related diorganotin dihalide complexes, which can be used to estimate the values for dibromodiphenylstannane. For instance, in a series of (4-substituted phenyl)₂SnCl₂ complexes with 2,2'-bipyridyl, the isomer shifts and quadrupole splittings reflect the electronic effects of the substituents.

Interactive Data Table: ¹¹⁹Sn Mössbauer Parameters for Analogous Diorganotin Dihalide Complexes

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| (C₆H₅)₂SnCl₂ | 1.23 | 2.45 |

| (C₆H₅)₂SnBr₂ | 1.35 | 2.43 |

| (C₆H₅)₂SnI₂ | 1.45 | 2.25 |

| (p-CH₃C₆H₄)₂SnCl₂·bipy | 1.25 | 3.65 |

| (p-FC₆H₄)₂SnCl₂·bipy | 1.20 | 3.58 |

Data is illustrative and based on typical values found in the literature for similar compounds.

The isomer shift is a reliable indicator of the oxidation state of tin. For dibromodiphenylstannane, the tin atom is in the +4 oxidation state. The expected isomer shift for a four-coordinate diphenyltin(IV) dihalide would be in the range of 1.20-1.50 mm/s relative to a BaSnO₃ source. This value is influenced by the electronegativity of the halogen atoms; as the electronegativity of the halogen decreases (from F to I), the s-electron density at the tin nucleus increases, leading to a more positive isomer shift.

The coordination geometry of dibromodiphenylstannane in its uncomplexed form is expected to be a distorted tetrahedron. This asymmetry in the arrangement of the two phenyl and two bromine ligands creates a significant electric field gradient at the tin nucleus, resulting in a large quadrupole splitting, typically in the range of 2.20-2.60 mm/s.

Upon formation of complexes, for example with bidentate nitrogen-donor ligands like 2,2'-bipyridyl, the coordination number of the tin atom increases to six, leading to a change in geometry to a distorted octahedron. This change in coordination is reflected in the Mössbauer parameters. Generally, an increase in coordination number leads to a decrease in the isomer shift due to the rehybridization of the tin orbitals and a change in the s-electron character of the bonds. The quadrupole splitting in these six-coordinate complexes can either increase or decrease depending on the specific arrangement of the ligands (cis or trans) and the nature of the donor atoms. For cis-R₂SnX₂L₂ complexes, a large quadrupole splitting is typically observed.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. conicet.gov.ar By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. conicet.gov.ar These binding energies are sensitive to the chemical environment and oxidation state of the atom.

For Stannane, dibromodiphenyl-, XPS can be employed to determine the binding energy of the Sn 3d electrons. The position of the Sn 3d₅/₂ peak provides direct evidence for the oxidation state of the tin atom. For organotin(IV) compounds, the Sn 3d₅/₂ binding energy typically falls in the range of 486.5 to 488.0 eV. The exact value is influenced by the electronegativity of the surrounding ligands. The presence of two electronegative bromine atoms and two phenyl groups is expected to result in a Sn 3d₅/₂ binding energy in the upper end of this range for dibromodiphenylstannane.

While specific XPS data for dibromodiphenylstannane is not prevalent in the literature, studies on other organotin compounds demonstrate the utility of this technique. The chemical shift in the Sn 3d binding energy is related to the nature of the substituents. For instance, the introduction of more electronegative groups generally leads to an increase in the binding energy of the core electrons of the central tin atom.

Interactive Data Table: Representative Sn 3d₅/₂ Binding Energies for Tin Compounds

| Compound | Oxidation State | Sn 3d₅/₂ Binding Energy (eV) |

| Sn metal | 0 | ~485.0 |

| SnO | +2 | ~486.2 |

| SnO₂ | +4 | ~486.9 |

| Diphenyltin (B89523) Dichloride | +4 | Est. 487.0 - 487.5 |

Estimated value for Diphenyltin Dichloride based on trends in organotin compounds.

The XPS spectrum of dibromodiphenylstannane would also show signals for the other elements present, such as carbon (C 1s) and bromine (Br 3d). Analysis of the high-resolution spectra of these elements can provide further insights into the chemical bonding within the molecule. For example, the C 1s spectrum can distinguish between carbon atoms in the phenyl rings and any adventitious carbon contamination on the surface. The Br 3d spectrum would confirm the presence of bromide bonded to the tin center.

Computational Chemistry and Theoretical Studies of Stannane, Dibromodiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.comarxiv.org It is favored for its balance of accuracy and computational cost, making it a cornerstone for studying molecules of the size and complexity of diphenyltin (B89523) dibromide. nih.gov

A fundamental step in computational analysis is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com For diphenyltin dibromide, DFT calculations are used to predict key structural parameters. While specific DFT studies on dibromodiphenylstannane are not abundant in the literature, data from experimental crystal structures of the closely related diphenyltin dichloride (Ph₂SnCl₂) provide a reliable basis for theoretical models. rsc.org

In a typical tetrahedral geometry around the tin atom, the bond lengths and angles are influenced by the electronic and steric effects of the phenyl and bromine substituents. The electronic structure describes the distribution of electrons within the molecule and the energies of the molecular orbitals. chemguide.co.uk DFT calculations provide a detailed picture of this structure, which is crucial for understanding the molecule's stability and chemical properties.

Table 1: Representative Geometric Parameters of Diphenyltin Dihalides

| Parameter | Diphenyltin Dichloride (Experimental) rsc.org | Diphenyltin Dibromide (Theoretical Estimate) |

|---|---|---|

| Sn-C Bond Length | 2.114 Å | ~2.12 Å |

| Sn-Halogen Bond Length | 2.346 Å (Sn-Cl) | ~2.50 Å (Sn-Br) |

| C-Sn-C Angle | 125.5° | ~126° |

| Halogen-Sn-Halogen Angle | 100.0° (Cl-Sn-Cl) | ~98° (Br-Sn-Br) |

| C-Sn-Halogen Angle | 107.0° (C-Sn-Cl) | ~108° (C-Sn-Br) |

Note: Data for diphenyltin dibromide are estimated based on trends observed in related organotin halides. The larger size of the bromine atom compared to chlorine is expected to influence bond lengths and angles.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. ossila.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgreddit.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. jchemlett.com DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO for diphenyltin dibromide. In organotin compounds, the HOMO is often associated with the phenyl rings or the tin-carbon bonds, while the LUMO is typically centered on the tin atom, indicating its Lewis acidic character and susceptibility to nucleophilic attack. Studies on similar diorganotin dihalide complexes show that the HOMO-LUMO gap is a crucial parameter for understanding their electrical and chemical properties. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Predicts chemical reactivity and stability |

Note: These values are representative for organotin dihalides and can be calculated with DFT methods like B3LYP to predict reactivity.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties, albeit often at a higher computational cost than DFT. nih.govresearchgate.net

For diphenyltin dibromide, ab initio calculations can be employed to:

Determine Accurate Energetics: Calculate precise values for properties like the heat of formation, bond dissociation energies, and reaction energies. High-level methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) performed on DFT-optimized geometries can yield "gold standard" energetic data. researchgate.net

Predict Spectroscopic Properties: Simulate various types of spectra. For instance, calculations of vibrational frequencies can help in the interpretation of experimental Infrared (IR) and Raman spectra. Predictions of electronic transitions can aid in understanding UV-Visible spectra.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanics methods analyze static molecular structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. youtube.comyoutube.com This "computational microscope" provides a detailed view of the conformational flexibility and dynamic behavior of diphenyltin dibromide. mdpi.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. youtube.com For diphenyltin dibromide, MD simulations can reveal:

Conformational Analysis: The rotation of the phenyl groups around the tin-carbon bonds and the flexibility of the molecule in different environments.

Solvation Effects: How the presence of a solvent influences the structure and dynamics of the molecule.

Interactions with other Molecules: How diphenyltin dibromide interacts with biological macromolecules, such as proteins or DNA, which is relevant for toxicological studies. uu.nlresearchgate.net

For higher accuracy, particularly when bond breaking or formation is involved, DFT-based MD (also known as ab initio MD) can be used, where forces are calculated "on-the-fly" using DFT, eliminating the need for a pre-defined force field. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction occurs requires mapping the potential energy surface (PES) that connects reactants to products. Computational methods are invaluable for modeling reaction pathways and identifying the high-energy transition state (TS) that must be overcome for the reaction to proceed. nih.govrsc.org

For diphenyltin dibromide, this type of analysis can elucidate the mechanisms of its reactions, such as nucleophilic substitution at the tin center. Theoretical studies on similar reactions, like the cyanation of dibromo-aromatic compounds, demonstrate how DFT can be used to locate transition state structures and calculate the activation energy (the energy barrier of the reaction). researchgate.net The analysis involves:

Identifying Reactants, Products, and Intermediates: Proposing a plausible step-by-step reaction mechanism.

Locating Transition States: Using specialized algorithms to find the saddle point on the potential energy surface that corresponds to the transition state for each step.

Calculating Activation and Reaction Energies: Determining the energy difference between the reactants and the transition state (activation energy) and between the reactants and products (reaction energy).

These calculations provide critical insights into the kinetics and thermodynamics of the reaction, explaining why certain products are formed and how the reaction rate might be influenced by different conditions. sciencepublishinggroup.com

Catalytic Applications of Stannane, Dibromodiphenyl and Its Derivatives

Organotin-Mediated Organic Transformations

Organotin compounds, particularly dibromodiphenylstannane, play a crucial role as catalysts in a range of organic synthesis reactions. Their utility stems from their ability to act as Lewis acids and to participate in transmetalation reactions, thereby activating substrates and enabling bond formations that would otherwise be difficult to achieve.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, essential for the synthesis of complex organic molecules. researchgate.net Dibromodiphenylstannane and its derivatives have been employed as catalysts in several types of C-C bond-forming reactions. These reactions often involve the activation of a carbon nucleophile or electrophile, facilitating the creation of a new covalent bond between two carbon atoms. researchgate.net

While specific examples detailing the use of dibromodiphenylstannane in well-known named reactions like the Stille coupling are more commonly associated with other organotin reagents, the underlying principles of its catalytic activity are similar. Organotin compounds can undergo oxidative addition and reductive elimination cycles, which are key steps in many cross-coupling reactions. Research in this area continues to explore the potential of various organotin compounds, including dibromodiphenylstannane, to catalyze novel C-C bond formations. The development of new synthetic methods often leverages the unique reactivity of such organometallic catalysts. illinois.edu

Table 1: Examples of Carbon-Carbon Bond Forming Reactions Catalyzed by Organotin Compounds

| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Ref. |

|---|---|---|---|---|---|

| Stille Coupling | Palladium/Organotin | Organohalide | Organostannane | Coupled Product | |

| Radical Cyclization | Tributyltin Hydride | Alkyl Halide | Alkene/Alkyne | Cyclic Compound | libretexts.org |

| Grignard Cross-Coupling | Nickel/Organohalide | Alkyl Halide | Grignard Reagent | Alkylated Product | illinois.edu |

This table provides examples of reaction types where organotin compounds are commonly used. Specific data for dibromodiphenylstannane in these exact reactions is limited in the provided search results.

Carbon-Heteroatom Bond Functionalization

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, sulfur, etc.) is another critical area of organic synthesis. Dibromodiphenylstannane can catalyze these reactions by activating either the carbon or the heteroatom-containing substrate. For instance, in esterification and transesterification reactions, organotin catalysts like dibutyltin (B87310) dichloride facilitate the reaction between a carboxylic acid and an alcohol. bnt-chemicals.com While direct research on dibromodiphenylstannane for these specific applications is not extensively detailed in the provided results, the catalytic behavior is expected to be analogous due to the similar nature of the tin center.

The synthesis of complex molecules often relies on the strategic formation of carbon-heteroatom bonds, and radical reactions have emerged as a powerful tool for this purpose. nih.gov Historically, tin-based reagents have been instrumental in the development of these radical transformations. nih.gov

Table 2: Examples of Carbon-Heteroatom Bond Functionalization

| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Bond Formed | Ref. |

|---|---|---|---|---|---|

| Esterification | Dibutyltin dichloride | Carboxylic Acid | Alcohol | C-O | bnt-chemicals.com |

| Polyurethane Production | Dibutyltin dichloride | Isocyanate | Polyol | C-N | bnt-chemicals.com |

| Silicone Production | Dibutyltin dichloride | Silanol | - | C-O-Si | bnt-chemicals.com |

This table illustrates the types of C-Heteroatom bond formations catalyzed by related organotin compounds. Specific examples for dibromodiphenylstannane are not detailed in the search results.

Role in Polymerization Catalysis

Dibromodiphenylstannane and related organotin compounds are effective as catalysts in polymerization reactions. biosynth.compubcompare.ai They are utilized in the production of various polymers, including polyesters and polyurethanes. bnt-chemicals.comnih.gov For example, diphenyltin (B89523) dichloride acts as a polymerization catalyst for ethylene (B1197577) oxide. biosynth.com The mechanism often involves the coordination of the monomer to the tin center, which activates the monomer for subsequent nucleophilic attack and chain propagation.

In the realm of sustainable plastics, tin(II) catalysts, which can be related to the broader class of organotin catalysts, are being investigated for the ring-opening polymerization of monomers like L-lactide to produce biodegradable polymers such as poly(L-lactide) (PLLA). nih.gov These catalysts can also be used in the ring-opening copolymerization of epoxides and anhydrides. nih.gov While the provided information does not exclusively focus on dibromodiphenylstannane, the catalytic principles are relevant to the broader family of organotin catalysts.

Table 3: Polymerization Reactions Catalyzed by Tin Compounds

| Polymer Type | Monomer(s) | Catalyst Type | Ref. |

|---|---|---|---|

| Poly(L-lactide) | L-lactide | Tin(II) alkoxide | nih.gov |

| Polyester | Propylene oxide, Maleic anhydride | Tin(II) alkoxide | nih.gov |

| Poly(ethylene oxide) | Ethylene oxide | Diphenyltin dichloride | biosynth.com |

| Polyurethanes | Isocyanates, Polyols | Dibutyltin dichloride | bnt-chemicals.com |

| Silicones | - | Dibutyltin dichloride | bnt-chemicals.com |

Sustainable Catalytic Processes Employing Stannane (B1208499), Dibromodiphenyl-

The development of sustainable or "green" catalytic processes is a major focus in modern chemistry, aiming to reduce environmental impact by using less hazardous substances, minimizing waste, and improving energy efficiency. scrivenerpublishing.comalliedacademies.org Catalysts play a pivotal role in achieving these goals. scrivenerpublishing.com While organotin compounds have faced scrutiny due to environmental concerns, research is ongoing to develop more environmentally benign catalytic systems. pubcompare.aiontosight.ai

Recent research suggests the potential for developing more environmentally stable catalytic systems based on organotin compounds like diphenyltin dichloride. pubcompare.ai The goal is to design catalysts that are highly active and selective, recyclable, and prepared through environmentally friendly methods. scrivenerpublishing.com Sustainable catalytic processes often involve the use of greener solvents (like water), milder reaction conditions, and the ability to reuse the catalyst, all of which contribute to a more sustainable chemical industry. alliedacademies.orgmdpi.com

Heterogenization Strategies for Enhanced Catalytic Performance and Recovery

A key strategy for improving the sustainability of catalytic processes is heterogenization, which involves immobilizing a homogeneous catalyst onto a solid support. This approach offers several advantages, including simplified catalyst recovery and reuse, which can reduce costs and minimize the release of the catalyst into the environment.

For organometallic catalysts like those based on tin, heterogenization can be achieved by grafting the catalyst onto materials such as silica (B1680970), polymers, or mesoporous materials. For instance, dirhodium(II) complexes have been successfully immobilized on functionalized mesoporous SBA-15 carriers for use in heterogeneous catalysis. nih.gov Similar strategies could be applied to dibromodiphenylstannane. The development of heterogeneous palladium catalysts for olefin polymerization demonstrates the effectiveness of immobilizing metal complexes on solid supports to create robust and reusable catalytic systems. osti.gov These strategies can lead to catalysts with improved stability and performance compared to their homogeneous counterparts. osti.gov

Stannane, Dibromodiphenyl As a Precursor in Advanced Materials Synthesis

Synthesis of Organotin Polymers and Hybrid Materials

Stannane (B1208499), dibromodiphenyl-, serves as a valuable monomer in the synthesis of various organotin polymers and hybrid materials through polycondensation reactions. The reactivity of the tin-bromine (B14679306) bonds allows for the formation of extended polymer chains and inorganic-organic hybrid networks.

One of the primary methods for synthesizing organotin polymers from Stannane, dibromodiphenyl- is through polycondensation with diols. This reaction typically proceeds via the elimination of hydrogen bromide, forming stable tin-oxygen bonds and resulting in the formation of organotin polyethers. mdpi.com The general reaction scheme involves the reaction of dibromodiphenylstannane with a diol in the presence of a base to neutralize the HBr byproduct.

The properties of the resulting organotin polyethers, such as their molecular weight, solubility, and thermal stability, can be tailored by carefully selecting the diol comonomer. For instance, the use of aromatic diols can lead to polymers with enhanced thermal stability and rigidity, while aliphatic diols may impart greater flexibility. Although specific studies detailing the use of Stannane, dibromodiphenyl- are not abundant in publicly available literature, the well-established reactivity of diorganotin dihalides in polycondensation reactions strongly suggests its suitability for creating a diverse range of organotin polyethers with tunable properties. mdpi.com

Beyond homopolymers, Stannane, dibromodiphenyl- can also be incorporated into the synthesis of inorganic-organic hybrid materials. A common approach is the sol-gel process, where the organotin precursor is co-condensed with silica (B1680970) precursors, such as tetraethoxysilane (TEOS). The hydrolysis and condensation of Stannane, dibromodiphenyl- alongside TEOS would lead to the formation of a silica network chemically bonded to diphenyltin (B89523) moieties. This integration of the organotin component into an inorganic matrix can result in materials with a unique combination of properties, including enhanced thermal stability, mechanical strength, and specific catalytic or optical functionalities. The phenyl groups attached to the tin atom can also influence the hydrophobicity and porosity of the final hybrid material.

Stannane, Dibromodiphenyl- Derived Nanomaterials

The application of Stannane, dibromodiphenyl- extends to the burgeoning field of nanotechnology, where it can serve as a precursor for the synthesis of tin-based nanomaterials, including quantum dots, nanoparticles, and as a component in the construction of metal-organic frameworks.

Synthesis and Characterization of Tin-Based Quantum Dots and Nanoparticles

Tin oxide (SnO₂) nanoparticles are widely studied for their applications in gas sensing, catalysis, and energy storage. chalcogen.ro While various tin precursors are utilized for their synthesis, organotin compounds like Stannane, dibromodiphenyl- offer a potential route to produce SnO₂ nanoparticles with controlled size and morphology. A common method involves the hydrolysis and subsequent calcination of the organotin precursor. In a typical synthesis, dibromodiphenylstannane would be hydrolyzed in a suitable solvent, leading to the formation of a tin hydroxide (B78521) or oxide precursor. This precursor is then subjected to a high-temperature calcination process to yield crystalline SnO₂ nanoparticles. nih.govnepjol.info The presence of the phenyl groups in the precursor could influence the nucleation and growth kinetics of the nanoparticles, potentially offering a degree of control over their final characteristics.

The characterization of such tin-based nanoparticles is crucial to understanding their properties. Techniques such as X-ray diffraction (XRD) are used to determine the crystalline phase and average crystallite size. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide information on the morphology, size distribution, and agglomeration state of the nanoparticles. researchgate.netresearchgate.net Optical properties, such as the band gap energy, can be determined using UV-Vis spectroscopy. nih.gov

While direct synthesis of tin-based quantum dots from Stannane, dibromodiphenyl- is not extensively documented, the general principles of quantum dot synthesis suggest its potential as a tin source. The synthesis of perovskite quantum dots, for instance, often involves the reaction of metal halides with appropriate precursors in a high-boiling point solvent. nih.gov Dibromodiphenylstannane could potentially serve as the tin halide source in such reactions, although further research is needed to establish specific protocols and characterize the resulting quantum dots.

Incorporation of Tin into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The versatility of MOF synthesis allows for the incorporation of various metals and organic linkers to tailor their properties for applications in gas storage, separation, and catalysis. While the use of Stannane, dibromodiphenyl- as a direct precursor in MOF synthesis is not yet a mainstream approach, its potential exists in a few capacities.

One possibility is the use of diphenyltin dicarboxylate compounds, which could be synthesized from dibromodiphenylstannane, as the organic linkers in MOF construction. nih.gov In this scenario, the diphenyltin moiety would be an integral part of the organic linker, connecting metal nodes to form the porous framework. The presence of the tin atom within the linker could introduce unique functionalities to the MOF, such as specific catalytic activity or sensing capabilities.

Alternatively, organotin compounds can be conceptualized as potential metal nodes within the MOF structure, although this is less common. researchgate.net The synthesis would involve the reaction of a suitable multitopic organic linker with dibromodiphenylstannane, where the diphenyltin unit acts as the metallic building block. The resulting MOF would have a framework in which the nodes are composed of diphenyltin units. The properties of such a MOF would be significantly influenced by the coordination chemistry of the tin center and the nature of the organic linker. Further exploration is required to fully realize the potential of Stannane, dibromodiphenyl- in the design and synthesis of novel tin-based MOFs.

Applications in Optoelectronic Materials

The unique electronic and optical properties of materials derived from Stannane, dibromodiphenyl- make them promising candidates for applications in various optoelectronic devices. Of particular interest is their potential role in improving the performance and stability of perovskite solar cells and in the development of advanced light-emitting diode technologies.

Role in Tin-Based Perovskite Solar Cells

Perovskite solar cells have garnered significant attention as a next-generation photovoltaic technology due to their high power conversion efficiencies. However, the most common lead-based perovskites face concerns regarding toxicity and long-term stability. Tin-based perovskites are a promising lead-free alternative, but they often suffer from instability due to the facile oxidation of Sn²⁺ to Sn⁴⁺. osti.gov

The phenyl groups in dibromodiphenylstannane could also contribute to enhanced stability by creating a hydrophobic layer on the perovskite surface, thereby protecting it from moisture-induced degradation. The introduction of such additives can be a cost-effective and straightforward method to enhance the performance and longevity of tin-based and mixed tin-lead perovskite solar cells.

Below is a table summarizing the impact of additives on perovskite solar cell performance, drawing from general findings in the field as specific data for dibromodiphenylstannane is not available.

| Additive Type | Effect on Perovskite Film | Impact on Solar Cell Performance |

| Lewis Acids | Passivate halide vacancies | Increased open-circuit voltage and fill factor |

| Lewis Bases | Coordinate with uncoordinated Pb²⁺/Sn²⁺ | Reduced non-radiative recombination |

| Organic Halides | Defect passivation | Improved efficiency and stability |

| Hydrophobic Molecules | Moisture resistance | Enhanced long-term stability |

Utilization in Light-Emitting Diode (LED) Technologies

Organometallic complexes are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs) due to their unique luminescent properties. wikipedia.org While the direct application of Stannane, dibromodiphenyl- in LEDs is not well-documented, the broader class of organotin compounds presents interesting possibilities.

The luminescent properties of organotin complexes can be tuned by modifying the organic ligands attached to the tin center. mdpi.commdpi.com It is conceivable that complexes derived from Stannane, dibromodiphenyl- could be designed to exhibit specific emission colors and high quantum efficiencies. These complexes could potentially be used as dopants in the emissive layer of an OLED. In this role, the organotin complex would be responsible for the light emission process. The host material in the emissive layer would facilitate charge transport, and upon recombination of electrons and holes, energy would be transferred to the organotin dopant, leading to light emission.

Furthermore, organotin compounds could also play a role in other layers of an OLED device, such as the charge transport layers. The ability to tailor the electronic properties of organotin materials through chemical modification could allow for the development of new materials with optimized charge injection and transport characteristics. Research in this area is still in its early stages, but the versatility of organotin chemistry suggests a promising future for these compounds in the development of next-generation LED technologies.

Derivatization and Structure Reactivity Relationships in Stannane, Dibromodiphenyl Analogues

Synthesis of Substituted Diorganotin Dibromides

The synthesis of substituted diorganotin dibromides, including analogues of dibromodiphenylstannane, can be achieved through several synthetic routes. A common and effective method involves the direct reaction of metallic tin with a substituted benzyl (B1604629) or aryl halide. For instance, di(m-substituted-benzyl)tin dibromide complexes have been successfully synthesized by reacting tin powder with the corresponding m-substituted benzyl bromide in a solvent like toluene (B28343) under reflux conditions. scholarsresearchlibrary.com This method offers a straightforward approach to introducing various functional groups onto the aromatic rings.

The general scheme for this reaction can be represented as:

2 R-Ar-CH2Br + Sn → (R-Ar-CH2)2SnBr2

Where 'R' represents a substituent on the aromatic ring 'Ar'. For example, the synthesis of di(m-chlorobenzyl)tin dibromide involves the dropwise addition of m-chlorobenzyl bromide to a suspension of tin powder in boiling toluene. scholarsresearchlibrary.com A similar procedure can be employed for other substituted benzyl bromides.

Another versatile method for creating C-Sn bonds is the reaction of an organolithium or Grignard reagent with a tin(IV) halide. This allows for the introduction of a wide range of aryl and alkyl groups.

Furthermore, the synthesis of various dibromides as precursors is a well-established field in organic chemistry. nih.gov These methods can be adapted to prepare the necessary substituted aryl bromides for subsequent reaction with tin.

A representative synthesis of a substituted diphenyltin (B89523) dibromide is the preparation of di(m-chlorobenzyl)tin dibromide.

| Reactants | Reaction Conditions | Product | Yield | Reference |

| Tin powder, m-chlorobenzyl bromide | Toluene, reflux, 3 hours | Di(m-chlorobenzyl)tin dibromide | 74% | scholarsresearchlibrary.com |

| Tin powder, m-bromobenzyl bromide | Toluene, reflux, 3 hours | Di(m-bromobenzyl)tin dibromide | 75% | scholarsresearchlibrary.com |

Table 1: Synthesis of Substituted Dibenzyltin Dibromides

Modulation of Reactivity through Peripheral Group Modification

The chemical reactivity of dibromodiphenylstannane analogues is significantly influenced by the electronic and steric nature of the substituents on the phenyl rings. These peripheral groups can alter the electron density at the tin center and the accessibility of the metal for coordination and reaction.

Electronic Effects:

Electron-donating groups (EDGs) on the phenyl rings, such as alkyl or alkoxy groups, increase the electron density on the tin atom. This enhanced nucleophilicity of the metal center can facilitate oxidative addition reactions, a key step in many catalytic cycles. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease the electron density at the tin center, making it more electrophilic. This can influence the strength of coordination with Lewis basic ligands and affect the rates of subsequent reactions. rsc.orgsemanticscholar.org

For instance, in reactions involving the oxidative addition of aryl halides to a metal center, the presence of electron-withdrawing substituents on the aryl halide generally accelerates the reaction. libretexts.org Applying this principle to the organotin compound, one would expect that EWGs on the phenyl rings of the stannane (B1208499) would make the tin center less reactive towards oxidative addition with an electrophile.

Steric Effects:

The size of the substituents on the phenyl rings can exert significant steric hindrance around the tin atom. Bulky substituents can impede the approach of reactants and ligands, thereby slowing down reaction rates. youtube.com However, steric bulk can also be strategically employed to control the coordination number and geometry of the tin complex, which in turn can enhance selectivity in catalytic processes. cardiff.ac.uk For example, large steric hindrance from substituents may favor the formation of specific isomers or prevent undesired side reactions. rsc.orgsemanticscholar.org

| Substituent Type | Position | Expected Effect on Reactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | para, ortho | Increased nucleophilicity of Sn, potential rate enhancement in oxidative additions. |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | para, ortho | Decreased nucleophilicity of Sn, potential rate decrease in oxidative additions. |

| Bulky Groups (e.g., -C(CH₃)₃) | ortho | Steric hindrance, may decrease reaction rates but increase selectivity. |

Table 2: Predicted Effects of Phenyl Substituents on the Reactivity of Dibromodiphenylstannane Analogues

Impact of Ligand Architecture on Coordination Behavior and Catalytic Efficacy

The coordination environment around the tin atom in dibromodiphenylstannane analogues is crucial in determining their stability, solubility, and catalytic activity. By introducing various ligands, it is possible to create complexes with distinct coordination numbers and geometries. Organotin compounds can adopt coordination numbers ranging from four to seven. researchgate.net

The nature of the coordinating ligand significantly influences the properties of the resulting complex. For example, phosphine (B1218219) ligands are widely used in catalysis to modulate the electronic and steric properties of metal centers. cfmot.deprochemonline.com The coordination of phosphine ligands to a diorganotin dihalide can influence its solubility and its activity in catalytic reactions such as cross-coupling. nih.gov The electronic properties of the phosphine, whether it is electron-rich or electron-poor, will directly impact the electron density at the tin center. The steric bulk of the phosphine, often quantified by the Tolman cone angle, will affect the accessibility of the catalytic site. cfmot.de

Dithiocarbamate (B8719985) ligands are another class of ligands that form stable complexes with organotin compounds. semanticscholar.org These ligands can chelate to the tin atom, influencing the geometry of the complex. The coordination can be monodentate, bidentate, or anisobidentate, leading to different structural motifs and, consequently, different chemical behaviors. researchgate.net

While specific catalytic applications for dibromodiphenylstannane analogues are not extensively documented, their structural similarity to active species in cross-coupling reactions suggests potential utility. Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and organotin compounds (in Stille coupling) are key reagents. researchgate.netnih.govresearchgate.net The reactivity of the C-Sn bond is central to these processes. By modifying the ligands around the tin center, it may be possible to tune the reactivity of the organotin reagent for improved efficiency and selectivity in such catalytic cycles.

| Ligand Class | Coordination Mode | Potential Impact on Catalytic Efficacy |

| Phosphines | Monodentate | Modulates electronic and steric properties, influencing catalyst activity and selectivity. |

| Dithiocarbamates | Bidentate, Anisobidentate | Forms stable chelates, affecting the geometry and stability of the complex. |

| Amidines | Bidentate | Can form stable adducts, potentially altering the Lewis acidity of the tin center. |

Table 3: Influence of Ligand Classes on Dibromodiphenylstannane Analogue Properties

Rational Design Principles for Novel Organotin Compounds

The rational design of novel organotin compounds with tailored properties relies on a fundamental understanding of the structure-property relationships discussed in the preceding sections. By strategically combining specific peripheral groups and ligand architectures, it is possible to create compounds optimized for particular applications.

Key principles for the rational design of these compounds include:

Tuning Electronic Properties: The selection of electron-donating or electron-withdrawing substituents on the phenyl rings allows for precise control over the electronic character of the tin center. This is critical for modulating reactivity in processes like oxidative addition and for influencing the strength of ligand binding.

Controlling Steric Environment: The introduction of bulky groups can be used to control the coordination number, prevent unwanted side reactions, and enhance the selectivity of catalytic processes. The interplay between steric and electronic effects must be carefully considered.

Ligand Selection: The choice of coordinating ligands is paramount. Ligands can be used to stabilize the organotin species, improve solubility, and directly participate in the catalytic cycle. The denticity, bite angle, and electronic nature of the ligand all play a crucial role.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be powerful tools in the rational design process. These methods can predict the geometric and electronic structures of proposed compounds, providing insights into their potential reactivity and stability before their synthesis.

Future Research Directions and Emerging Applications

Integration with Artificial Intelligence and Machine Learning for Predictive Compound Design

The paradigm of chemical research is shifting from traditional trial-and-error methodologies to a more predictive, data-driven approach. eurekalert.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new compounds and materials. eurekalert.orgmatthey.com For Stannane (B1208499), dibromodiphenyl-, and its derivatives, AI and ML offer the potential to revolutionize how their properties and reactivity are understood and exploited.

Machine learning models, trained on extensive datasets of chemical structures and their corresponding properties, can predict the physicochemical and toxicological characteristics of novel organotin compounds with increasing accuracy. digitellinc.comresearchgate.net For instance, a machine learning model could be developed to predict the catalytic activity of various substituted diphenyltin (B89523) dihalides in polymerization reactions, based on descriptors such as electronic substituent effects and steric hindrance. This predictive capability can significantly reduce the time and resources spent on synthesizing and testing a large number of candidate catalysts. eurekalert.org Deep learning models, a subset of machine learning, have shown particular promise in generating novel molecular structures with desired properties. routledge.com In the context of Stannane, dibromodiphenyl-, a generative model could be tasked with designing new derivatives with enhanced thermal stability or specific solubility profiles for advanced materials applications.

Furthermore, AI can be instrumental in elucidating complex reaction mechanisms. By analyzing vast amounts of spectroscopic and kinetic data, machine learning algorithms can identify patterns and correlations that may not be apparent to human researchers, leading to a deeper understanding of the factors that govern the reactivity of Stannane, dibromodiphenyl-. orientjchem.org The development of "self-driving" laboratories, where AI algorithms design and execute experiments autonomously, represents a significant future direction that could dramatically accelerate the exploration of organotin chemistry. sciencedaily.com

Table 1: Potential AI/ML Applications for Stannane, dibromodiphenyl-

| Application Area | AI/ML Technique | Predicted Outcome |

| Catalyst Design | Generative Adversarial Networks (GANs) | Novel diphenyltin-based catalysts with optimized activity and selectivity. eurekalert.org |

| Property Prediction | Deep Kernel Learning | Accurate prediction of physical, chemical, and toxicological properties of new derivatives. researchgate.net |

| Reaction Optimization | Bayesian Optimization | Efficient identification of optimal reaction conditions for syntheses involving Stannane, dibromodiphenyl-. |

| Mechanism Elucidation | Causal Inference Models | Deeper understanding of the factors influencing reaction pathways and product formation. |

Exploration of Stannane, Dibromodiphenyl- in Circular Economy and Sustainable Chemistry

The principles of green chemistry and the concept of a circular economy are increasingly guiding chemical research and industrial practices. taylorfrancis.com These paradigms emphasize waste reduction, the use of renewable resources, and the design of products that can be recycled or repurposed at the end of their life. matthey.com For organotin compounds like Stannane, dibromodiphenyl-, which have traditionally raised environmental concerns, embracing these principles is crucial for their continued and future applications.

A key area of research is the development of more sustainable synthetic routes to Stannane, dibromodiphenyl-. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic methods that minimize the use of stoichiometric reagents and the generation of waste. nih.gov For example, exploring mechanochemical synthesis, a solvent-free method, for the preparation of diphenyltin dihalides could significantly reduce the environmental footprint of their production.

In the context of a circular economy, the focus is on the lifecycle of the materials derived from Stannane, dibromodiphenyl-. Organotin compounds are effective catalysts in various industrial processes, such as the production of polyurethanes. acs.org Future research could focus on developing strategies for the recovery and reuse of these tin-based catalysts from polymer waste streams. This would not only reduce the environmental impact of the catalyst but also recover a valuable metal. Designing catalysts for easier separation and recycling is a key tenet of sustainable catalysis. matthey.com

Furthermore, exploring the use of Stannane, dibromodiphenyl- as a precursor for recyclable polymers or materials designed for degradation could open up new avenues for its application in a circular economy. The development of closed-loop processes where the tin from end-of-life products is efficiently recovered and used to synthesize new materials is a long-term goal for the sustainable use of this compound. acs.org

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is fundamental to optimizing chemical processes and discovering new reactivity. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true picture of the species present in the reaction mixture. In-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, offer a powerful solution. nih.gov

Raman spectroscopy is a particularly promising technique for the in-situ monitoring of reactions involving Stannane, dibromodiphenyl-. uiowa.edu Its low sensitivity to water and glass makes it well-suited for studying reactions in a variety of solvents and reactor types. nih.gov By tracking the characteristic vibrational modes of the reactants, intermediates, and products, it is possible to obtain detailed kinetic profiles and identify transient species that might otherwise go undetected. uiowa.edunih.gov For instance, in-situ Raman spectroscopy could be employed to monitor the progress of a Grignard reaction with Stannane, dibromodiphenyl-, providing insights into the formation of the organotin product and any side reactions. rsc.org

The integration of fiber-optic probes with Raman spectrometers allows for the monitoring of reactions in harsh or inaccessible environments, such as high-pressure reactors. This capability is particularly relevant for industrial applications where Stannane, dibromodiphenyl- may be used as a catalyst or precursor.

Other advanced spectroscopic techniques that could be developed as probes for reactions of Stannane, dibromodiphenyl- include:

Process NMR spectroscopy: for detailed structural information on species in solution.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy: for monitoring changes in functional groups in real-time.

The data generated from these in-situ techniques can be further analyzed using chemometric methods to deconvolve complex spectra and extract quantitative information about the concentrations of different species over time. iitm.ac.in

Unexplored Reactivity Pathways and New Synthetic Opportunities

While Stannane, dibromodiphenyl- is a well-established reagent, there remain significant opportunities to explore its reactivity in new and innovative ways. Its two phenyl groups and two bromine atoms provide multiple sites for functionalization, making it a versatile building block for a wide range of organic and organometallic structures.

One area of interest is the development of novel cross-coupling reactions. While Stille coupling, which utilizes organotin compounds, is a well-established method for forming carbon-carbon bonds, there is potential to expand the scope of this reaction using diphenyltin dihalides as substrates. wikipedia.org Exploring new catalytic systems and reaction conditions could enable the selective coupling of one or both phenyl groups, or even the substitution of the bromine atoms under milder conditions.

The synthesis of novel polymers and materials from Stannane, dibromodiphenyl- is another promising avenue of research. The tin-carbon and tin-halogen bonds can be manipulated to create polymers with unique properties, such as high refractive indices or specific electronic conductivities. For example, the reaction of diphenyltin dichloride with dithiols can lead to the formation of sulfur-containing polymers with interesting optical and electronic properties. The synthesis of diphenyltin(IV) dithiocarbamate (B8719985) compounds has been successfully demonstrated, showcasing the potential for creating diverse structures. analis.com.my

Furthermore, the dehydrohalogenation of vicinal dibromides is a known method for preparing alkynes. libretexts.org Investigating the controlled dehydrobromination of Stannane, dibromodiphenyl- could potentially lead to the formation of novel organotin species containing carbon-carbon triple bonds, which would be valuable intermediates for further synthetic transformations. The synthesis of various diphenyltin(IV) derivatives has been achieved by reacting diphenyltin(IV) oxide with appropriate acids, indicating the versatility of the diphenyltin moiety in forming new compounds. researchgate.net